molecular formula C14H17Cl4N3OS B11708289 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide

3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B11708289
M. Wt: 417.2 g/mol
InChI Key: BPIRNSBLEAULJT-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is a structurally complex molecule featuring:

  • A 2,2,2-trichloroethyl group, which enhances electron-withdrawing properties and may influence pesticidal or bioactive activity .
  • A carbamothioylamino substituent linked to a 3-chlorophenyl ring, introducing hydrogen-bonding capabilities and steric bulk.

Properties

Molecular Formula

C14H17Cl4N3OS

Molecular Weight

417.2 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C14H17Cl4N3OS/c1-8(2)6-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-4-9(15)7-10/h3-5,7-8,12H,6H2,1-2H3,(H,20,22)(H2,19,21,23)

InChI Key

BPIRNSBLEAULJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The table below compares the target compound with analogs differing in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Potential Applications Evidence Source
Target Compound C₁₄H₁₅Cl₄N₃OS 3-chlorophenyl, carbamothioyl, trichloroethyl Pesticides, enzyme inhibition
3-Methyl-N-{2,2,2-trichloro-1-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]ethyl}butanamide C₁₅H₁₈Cl₃N₃OS Cyclopenta[b]thienyl, cyano group Bioactive scaffolds, ligand design
3-Chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide C₁₈H₁₅Cl₄N₃O₂S Benzothienyl, benzamide backbone Photodynamic therapy, agrochemicals
N-{2,2,2-Trichloro-1-[3-(trifluoromethyl)anilino]ethyl}butanamide C₁₃H₁₄Cl₃F₃N₂O Trifluoromethylphenyl, butanamide CNS-targeting agents
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₈H₁₇ClF₃N₂O₃S Sulfonyl linker, trifluoromethylphenyl Anti-inflammatory, kinase inhibition
Key Observations:

Trichloroethyl Group : Present in all compounds, this group is associated with pesticidal activity (e.g., DDT analogs) due to its lipophilicity and stability .

Aromatic Substituents: The 3-chlorophenyl group in the target compound may enhance binding to chlorinated compound receptors. Trifluoromethylphenyl () increases metabolic resistance and bioavailability .

Backbone Flexibility :

  • Butanamide derivatives () offer conformational flexibility, whereas benzamides () rigidify the structure, affecting binding kinetics.

Biological Activity

3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H14Cl3N3O2S. The compound features multiple functional groups that contribute to its biological activity:

  • Benzamide core : Provides a structural framework for interaction with biological targets.
  • Trichloromethyl group : Enhances lipophilicity and cellular uptake.
  • Chlorophenyl and carbamothioyl moieties : Potentially interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can inhibit or activate various biological pathways by interacting with enzymes or receptors. The trichloromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl and trichloromethyl groups may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Properties

Studies have shown that derivatives of benzamide compounds can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, compounds containing the triazole ring have been noted for their anticancer effects due to their ability to inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityMechanism
3-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamideAntimicrobial, anticancerEnzyme inhibition
3-methyl-N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)benzamideAnticancerApoptosis induction
3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamideAntimicrobialMembrane disruption

Case Studies

Several studies have investigated the biological properties of similar compounds:

  • Antimicrobial Study : A study on a related compound demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Study : In vitro studies using cancer cell lines showed that a derivative of this compound induced apoptosis by activating caspase pathways.

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